molecular formula C19H17N5O2S B11395196 3-(2-methoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

3-(2-methoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Cat. No.: B11395196
M. Wt: 379.4 g/mol
InChI Key: YANFZEQWWGPWJE-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a triazole ring, and an oxadiazole ring

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the oxadiazole ring.

    Attachment of the triazole ring: The triazole ring is then attached to the oxadiazole structure through a series of reactions involving sulfanyl intermediates.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(2-methoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where different groups can replace the existing functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-methoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe in biological studies to understand various biochemical pathways and interactions.

    Industrial Applications: It can be utilized in the synthesis of other complex organic compounds and in the development of new industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(2-methoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    Other oxadiazoles: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their properties and applications.

    Triazole derivatives: Compounds with triazole rings can have different functional groups attached, affecting their reactivity and biological activity.

    Methoxyphenyl derivatives: These compounds have the methoxyphenyl group but may differ in other parts of their structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H17N5O2S/c1-24-18(13-8-4-3-5-9-13)21-22-19(24)27-12-16-20-17(23-26-16)14-10-6-7-11-15(14)25-2/h3-11H,12H2,1-2H3

InChI Key

YANFZEQWWGPWJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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